2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJLBFOGPLSIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691750 | |
| Record name | 3-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-00-2 | |
| Record name | 3-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-aminophenylcyclopropane.
Formation of Intermediate: The 3-aminophenylcyclopropane is reacted with a suitable carbonylating agent to form the cyclopropylaminocarbonyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2-chlorobenzoic acid under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interacting with cellular pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Benzoic Acid Derivatives and Their Properties
Pharmacological and Functional Comparisons
(a) FXR Agonists: PX20606 vs. GW4064 vs. Target Compound
- PX20606 : Demonstrates potent plasma cholesterol-lowering activity in hyperlipidemic models by affecting all lipoprotein species. Its isoxazole and dichlorophenyl groups enhance FXR binding affinity .
- Target Compound: The cyclopropylaminocarbonyl group may offer improved metabolic stability compared to GW4064, while the absence of isoxazole (vs. PX20606) could reduce off-target effects.
(b) Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: Compounds like CGA 189138 (chlorophenoxy) and 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid prioritize stability and pesticidal activity. In contrast, the target compound’s cyclopropylaminocarbonyl group may enhance receptor binding in therapeutic contexts.
- Carbamoyl vs.
Physical and Chemical Properties
Table 2: Physicochemical Comparison
- Key Insight : The target compound’s cyclopropyl group may lower melting points compared to rigid carbamoyl derivatives (e.g., 396°C in ), enhancing synthetic processability.
Biological Activity
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, with the CAS number 1261984-00-2, is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClNO3, with a molecular weight of approximately 315.75 g/mol. The compound features a chloro group and a cyclopropylaminocarbonyl moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClNO3 |
| Molecular Weight | 315.75 g/mol |
| CAS Number | 1261984-00-2 |
| Purity | >97% |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that this compound may act as an inhibitor in specific enzymatic pathways, potentially influencing cellular signaling and metabolic processes.
- Anticancer Activity : Preliminary research suggests that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways, including modulation of the cell cycle and apoptosis-related proteins.
- Anti-inflammatory Effects : The presence of the carboxylic acid group allows for potential anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Neuroprotective Properties : Some derivatives of benzoic acid have shown neuroprotective effects, suggesting that this compound may also have applications in neurodegenerative diseases.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the anticancer effects of various benzoic acid derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties of benzoic acid derivatives reported that this compound effectively reduced pro-inflammatory cytokine levels in vitro. The compound inhibited NF-kB activation, leading to decreased expression of COX-2 and other inflammatory markers.
Study 3: Neuroprotection
In an experimental model of neurodegeneration, this compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it reduced reactive oxygen species (ROS) levels and preserved neuronal viability, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting with halogenation and coupling reactions. For example:
Chlorination : Introduce the chloro-substituent using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) to minimize side products .
Cyclopropane coupling : Employ Ullmann or Suzuki-Miyaura cross-coupling to attach the cyclopropylaminocarbonyl group. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize solvent systems (e.g., DMF/water) for higher yields .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1 mL/min. Retention time and peak symmetry confirm purity (RSD <1.2% for reproducibility) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ ions. Compare theoretical (e.g., 318.32 g/mol) and observed molecular weights .
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., chloro, benzoic acid protons) and cyclopropane ring integrity .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the cyclopropylaminocarbonyl group.
- Use amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for FXR agonism studies) and control for batch-to-batch variability in compound purity .
- Dose-Response Analysis : Perform EC₅₀ comparisons across studies using normalized data. Address discrepancies via meta-analysis tools (e.g., RevMan) .
- Mechanistic Studies : Use CRISPR knockout models to confirm target specificity (e.g., FXR receptor binding) and rule off-target effects .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with FXR crystal structures (PDB: 1OSH) to map binding affinity. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on analogs (e.g., GW4064 derivatives) to predict ADMET properties and optimize substituents for enhanced bioavailability .
Q. How can the synthesis be scaled without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for chlorination and coupling steps to improve heat/mass transfer. Monitor in-line via FTIR for real-time adjustments .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature, catalyst loading). For example, a 3² factorial design can identify optimal Pd catalyst concentrations .
Q. What methodologies are suitable for studying metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the substrate depletion method .
- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Methodological Answer :
- Cell Viability Assays : Use a 7-point dilution series (1 nM–100 µM) in triplicate. Include positive controls (e.g., staurosporine) and measure viability via MTT or resazurin reduction.
- Data Normalization : Express results as % viability relative to untreated cells. Fit curves using nonlinear regression (GraphPad Prism) to calculate IC₅₀ .
Q. What strategies mitigate instability of the cyclopropylaminocarbonyl group during biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
